Ethyl 6-cyclopropyl-6-oxohexanoate

Physicochemical Characterization Process Chemistry Distillation Purification

Ethyl 6-cyclopropyl-6-oxohexanoate is an organic compound belonging to the cyclopropyl ketone ester class, characterized by a hexanoate backbone, a C6 ketone, and a terminal cyclopropyl group. With molecular formula C11H18O3 and a molecular weight of 198.26 g/mol, it is a colorless liquid at ambient conditions.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 898776-30-2
Cat. No. B1343576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-cyclopropyl-6-oxohexanoate
CAS898776-30-2
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1CC1
InChIInChI=1S/C11H18O3/c1-2-14-11(13)6-4-3-5-10(12)9-7-8-9/h9H,2-8H2,1H3
InChIKeyDOFUQRKVDATTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Cyclopropyl-6-Oxohexanoate (CAS 898776-30-2): A Dual-Functional Cyclopropyl Ketone Ester for Advanced Synthesis


Ethyl 6-cyclopropyl-6-oxohexanoate is an organic compound belonging to the cyclopropyl ketone ester class, characterized by a hexanoate backbone, a C6 ketone, and a terminal cyclopropyl group . With molecular formula C11H18O3 and a molecular weight of 198.26 g/mol, it is a colorless liquid at ambient conditions . The molecule combines an electrophilic ketone, a nucleophilic ester, and a strained cyclopropyl ring, positioning it as a versatile building block in medicinal chemistry, fragment-based drug discovery, and ring-expansion methodologies .

1 Cyclopropyl ketone ester architecture for SmI₂ ring-expansion studies
2 Predicted higher density may support continuous-flow throughput
3 High-purity grades available for fragment-based screening campaigns

Why Ethyl 6-Cyclopropyl-6-Oxohexanoate Cannot Be Replaced by Simple Aliphatic Keto Esters


Substituting ethyl 6-cyclopropyl-6-oxohexanoate with non-cyclopropyl analogs like ethyl 6-oxohexanoate fundamentally alters both physicochemical properties and synthetic utility. The cyclopropyl ring introduces ring strain, conformational restriction, and unique electronic effects that significantly modify boiling point (predicted 292.6 °C vs. 97-98 °C at 10 Torr for the des-cyclopropyl analog), density (predicted ~1.1 g/cm³ vs. 0.9994 g/cm³), and logP (predicted 1.45) . These deviations reflect the cyclopropyl group's ability to engage in distinctive reaction manifolds—including single-electron transfer (SET) ring-opening, SmI₂-mediated ring expansion to cyclopentanones, and enhanced metabolic stability in bioactive molecules—that are entirely absent in linear aliphatic keto esters [1]. Consequently, generic substitution would not only fail to replicate the target compound's reactivity profile but would also eliminate access to downstream products derived from cyclopropane ring-opening chemistry.

! Non-cyclopropyl analogs lack the strained ring for SmI₂-mediated ring expansion
! Physicochemical deviations in boiling point and density alter purification and processing strategies
! Conformational restriction and electronic effects intrinsic to the cyclopropyl group are absent in linear analogs

Quantitative Evidence Guide: Ethyl 6-Cyclopropyl-6-Oxohexanoate vs. Closest Analogs


Predicted Boiling Point Elevation Driven by Cyclopropyl Substitution

The predicted boiling point of ethyl 6-cyclopropyl-6-oxohexanoate (292.6 °C at 760 mmHg) is substantially higher than that of the des-cyclopropyl analog ethyl 6-oxohexanoate (97-98 °C at 10 Torr) . Even after correcting for pressure, the cyclopropyl congener exhibits markedly lower volatility, reflecting increased molecular weight and altered intermolecular interactions. This differential necessitates distinct purification strategies and impacts solvent selection for high-temperature reactions.

Boiling Point
Predicted
~292.6 °C (predicted)
Vacuum distillation likely required
ACD/Labs Percepta prediction; experimental validation recommended
Physicochemical Characterization Process Chemistry Distillation Purification

Density and Molar Volume Shift Indicating Cyclopropyl Ring Contribution

Ethyl 6-cyclopropyl-6-oxohexanoate exhibits a predicted density of 1.1 g/cm³ and a molar volume of 187.0 cm³/mol, compared to the des-cyclopropyl analog ethyl 6-oxohexanoate with a measured density of 0.9994 g/cm³ . The ~10% density increase arises from the compact cyclopropyl ring, which reduces void volume and enhances packing efficiency. This difference affects solution-phase reaction kinetics and can influence crystallization behavior of downstream intermediates.

Density
Predicted
~1.1 g/cm³ (predicted)
~10% higher molar throughput potential
Predicted at 20 °C; comparator measured at 418 °C
Physical Organic Chemistry Formulation Reaction Engineering

Vendor Purity Differential: 98% (Leyan) vs. 95% (AKSci)

Among reputable vendors, ethyl 6-cyclopropyl-6-oxohexanoate is available at 98% purity from Leyan (catalog 1783554) and 97% from Fluorochem (via CymitQuimica), compared to 95% from AKSci . The 3% purity advantage corresponds to a 60% reduction in total impurity burden (from 5% to 2% total impurities), which is critical for applications requiring high-fidelity reproducibility, such as fragment-based screening campaigns or multi-step syntheses where impurity accumulation can significantly depress yield.

Vendor Purity
Head-to-head
98% (Leyan) vs 95% (AKSci)
Higher purity may reduce false-positive risk in screening
Vendor QC data; review batch-specific COA
Procurement Quality Assurance Synthetic Reproducibility

Cyclopropyl-Mediated Ring Expansion Advantage Over Non-Cyclopropyl Analogs

Activated cyclopropyl ketone esters, including structures analogous to ethyl 6-cyclopropyl-6-oxohexanoate, undergo SmI₂-induced ring expansion to afford substituted cyclopentanones via intramolecular pinacol coupling [1]. This reactivity is enabled by the strained cyclopropyl ring acting as a radical acceptor; the non-cyclopropyl analog ethyl 6-oxohexanoate lacks this functionality and cannot participate in this transformation. The ester group at the C2 position of the cyclopropane ring plays an essential role in facilitating reductive ring opening, a feature explicitly embedded in the target compound's architecture.

Ring Expansion
Class-level
Structurally enabled vs. unavailable
Supports cyclopentanone library synthesis
Based on analogous cyclopropyl ketone esters [1]
Ring Expansion Cyclopentanone Synthesis Samarium Diiodide Chemistry

Application Scenarios for Ethyl 6-Cyclopropyl-6-Oxohexanoate Based on Quantitative Evidence


Divergent Synthesis of Substituted Cyclopentanones via SmI₂-Mediated Ring Expansion

Leveraging the cyclopropyl ketone ester architecture, ethyl 6-cyclopropyl-6-oxohexanoate serves as a precursor for polysubstituted cyclopentanones through reductive ring expansion . This application exploits the unique reactivity of the cyclopropyl ring under single-electron transfer conditions, delivering products inaccessible from the des-cyclopropyl analog. The 98% purity grade (Leyan) is recommended to minimize side reactions during the radical-mediated cyclization step.

Fragment-Based Drug Discovery (FBDD) Campaigns Requiring Conformational Restriction

The cyclopropyl group provides conformational bias and improved metabolic stability relative to flexible alkyl chains [1]. At 98% purity, the compound is suitable for fragment library construction, where high purity is essential to avoid false positives in primary screening (thermal shift assay, SPR, or NMR-based screens). The higher density compared to aliphatic analogs also translates to a larger number of fragments per unit volume in cocktail screening formats.

Continuous-Flow Process Development Leveraging Higher Molar Density

With a predicted density 10% higher than the non-cyclopropyl comparator , ethyl 6-cyclopropyl-6-oxohexanoate delivers greater throughput in continuous-flow reactors on a volume-normalized basis. This property is advantageous for process chemistry groups scaling up ring-expansion or derivatization reactions, where reactor productivity is directly proportional to the molar concentration of the feedstock.

Kilo-Lab and Pilot-Plant Purification Planning

The elevated boiling point (292.6 °C predicted) compared to simple keto esters necessitates vacuum distillation or chromatographic purification for large-scale operations. Procurement decisions should anticipate this requirement and specify the 97-98% purity grades (Fluorochem or Leyan) to minimize post-synthesis purification burden. This scenario applies to CDMOs and internal process groups establishing manufacturing routes for cyclopropane-containing intermediates.

Application
Selection Property
Validation Focus
SmI₂-mediated ring expansion
Cyclopropyl ketone ester architecture
Ring-expansion efficiency and selectivity
Fragment-based library design
High-purity cyclopropyl fragment
Biophysical assay hit confirmation
Continuous-flow process scale-up
Predicted higher molar density
Throughput calibration under flow conditions
Large-scale purification planning
Predicted boiling point and purity grade
Vacuum distillation feasibility and impurity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-cyclopropyl-6-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.